Pazufloxacin

Overview

Description

Pazufloxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is commonly used in Japan under the brand names Pasil and Pazucross . This compound is effective against a variety of bacterial infections, making it a valuable addition to the arsenal of antibiotics.

Mechanism of Action

Target of Action

Pazufloxacin is a fluoroquinolone antibiotic . The primary targets of fluoroquinolones are bacterial enzymes involved in DNA replication and transcription, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth and replication, making them ideal targets for antibacterial agents .

Mode of Action

Fluoroquinolones, including this compound, inhibit the action of DNA gyrase and topoisomerase IV . These enzymes are responsible for maintaining the supercoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, this compound interferes with bacterial DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with bacterial dna replication and transcription by inhibiting dna gyrase and topoisomerase iv . This disruption of DNA processes leads to the death of bacterial cells .

Pharmacokinetics

After oral administration, this compound is rapidly absorbed through the gastrointestinal tract, distributed throughout the body, and excreted mainly via the urine . The maximum concentration (Cmax) of this compound in the blood can range from 1.9 to 5.8 μg/mL, and the time to reach Cmax (Tmax) and the half-life of this compound can range from 2 to 6 hours . The apparent volume of distribution averaged 57.1 liters, suggesting a high tissue distribution . The mean percentage of unchanged this compound excreted into the urine within the first 24 hours was approximately 70%, and the clearance ratio was larger than unity, indicating that this compound is excreted into the urine via tubular secretion .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of bacterial DNA processes, specifically DNA replication and transcription .

Action Environment

Environmental factors such as temperature, soil pH, and moisture can significantly impact the behavior of persistent organic pollutants (POPs) in the soil . As a fluoroquinolone, this compound could potentially be influenced by these environmental factors.

Biochemical Analysis

Biochemical Properties

Pazufloxacin interacts with bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These interactions inhibit the enzymes, thereby disrupting bacterial DNA replication and transcription, leading to the death of the bacteria .

Cellular Effects

This compound’s antibacterial activity is primarily due to its interference with bacterial DNA replication and transcription . This interference disrupts essential cellular processes, leading to the death of the bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial enzymes DNA gyrase and topoisomerase IV . This binding inhibits the enzymes, disrupting the process of bacterial DNA replication and transcription . This disruption leads to the death of the bacteria .

Temporal Effects in Laboratory Settings

It is known that this compound has a potent and broad-spectrum antibacterial activity .

Metabolic Pathways

It is known that this compound is primarily excreted via the urine .

Transport and Distribution

It is known that this compound is rapidly absorbed through the gastrointestinal tract and distributed throughout the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pazufloxacin mesilate involves a reaction system formed by this compound and methane-sulfonic acid in a solvent of acetone. The mixture is subjected to heating and reflux, followed by cooling and crystallization to obtain this compound mesilate. This compound is then subjected to aseptic filling and freeze-drying to produce the powder injection .

Industrial Production Methods: Industrial production of this compound mesilate for injection involves the same process but on a larger scale, ensuring the quality and stability of the final product. The process includes heating, reflux, cooling, crystallization, separation, aseptic filling, and freeze-drying .

Chemical Reactions Analysis

Types of Reactions: Pazufloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacokinetic and pharmacodynamic properties.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic or electrophilic reagents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

Pazufloxacin has a wide range of scientific research applications:

Chemistry: Used in the study of fluoroquinolone derivatives and their chemical properties.

Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.

Industry: Utilized in the development of new antibacterial agents and formulations.

Comparison with Similar Compounds

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Ofloxacin

Comparison: Compared to other fluoroquinolones like ciprofloxacin, pazufloxacin has a broader spectrum of activity, lower toxicity, and higher efficiency. It also exhibits lower sensitivity to light and does not readily generate cross-resistance. Additionally, this compound mesilate has a lower incidence of side effects .

This compound stands out due to its unique combination of broad-spectrum activity, low toxicity, and high efficiency, making it a valuable antibiotic in clinical settings.

Biological Activity

Pazufloxacin is a fluoroquinolone antibiotic primarily known for its potent antibacterial activity against various pathogens, particularly Pseudomonas aeruginosa. This article delves into the biological activity of this compound, focusing on pharmacokinetics (PK), pharmacodynamics (PD), clinical efficacy, and comparative studies with other antibiotics.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By interfering with these processes, this compound effectively prevents bacterial cell division and growth.

2. Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Properties:

- Volume of Distribution (Vd) : Approximately 0.84 L/kg.

- Elimination Half-life (t1/2) : About 2.40 hours.

- Peak Plasma Concentration (Cmax) : Achievable concentrations are around 18.06 mg/L after a single administration of 1000 mg.

Pharmacodynamic Parameters:

The efficacy of this compound is often assessed using the PK/PD indices, particularly the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio. Key findings from recent studies include:

- For stasis, the target value of is 46.1.

- For achieving a 1 log reduction in bacterial count, should be around 63.8.

- A 2 log reduction requires a of approximately 100.8.

- The maximum concentration to MIC ratio () for stasis is 5.5, increasing to 10.8 for a 2 log reduction .

3. Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound against various pathogens:

| Pathogen | Efficacy Rate (%) |

|---|---|

| Shigella spp. | 98.2 |

| Salmonella spp. | 81.8 |

| Vibrio cholerae O1 | 50 |

| Escherichia coli | 100 |

| Vibrio parahaemolyticus | 100 |

In a study involving patients with infectious enteritis, this compound exhibited an overall clinical efficacy rate of 97.2% , with minimal side effects reported .

4. Comparative Studies

This compound has been compared with other antibiotics in terms of both in vitro and in vivo activity:

- In vitro studies show that this compound has superior activity against resistant strains of Pseudomonas aeruginosa compared to older fluoroquinolones.

- In vivo models using murine thigh infections indicated that higher doses of this compound significantly reduced bacterial counts, confirming its bactericidal effectiveness .

5. Case Studies

Case Study: Nosocomial Infections

In a controlled study involving neutropenic mice infected with Pseudomonas aeruginosa, this compound was administered at varying doses (2.5–35 mg/kg). The results showed substantial reductions in bacterial load, correlating with the PK/PD indices established earlier. This model highlights the potential for optimizing dosing regimens in clinical settings to combat nosocomial infections effectively .

Properties

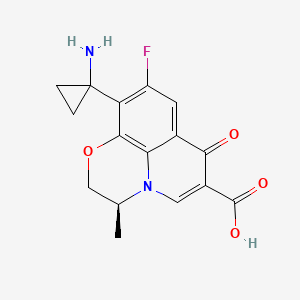

IUPAC Name |

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGMUUZPGZWTRP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046697 | |

| Record name | Pazufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127045-41-4 | |

| Record name | Pazufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127045-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazufloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pazufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pazufloxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAZUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.